Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Descripción

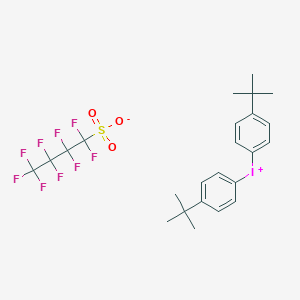

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (CAS: 194999-85-4) is a high-purity iodonium salt widely used as a photoacid generator (PAG) in advanced photolithography. Its molecular formula is C₂₀H₂₆I·C₄F₉O₃S (total molecular weight: 692.42 g/mol) . The compound consists of a bis(4-tert-butylphenyl)iodonium cation paired with a perfluoro-1-butanesulfonate (PFBS) anion. This structure confers exceptional thermal stability, solubility in propylene glycol methyl ether acetate (PGMEA) (~40% w/w) , and strong acid generation under ultraviolet (UV) irradiation.

Propiedades

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBAOXYQCAKLPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F9IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584184 | |

| Record name | Bis(4-tert-butylphenyl)iodanium nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194999-85-4 | |

| Record name | Bis(4-tert-butylphenyl)iodanium nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Alkylation of Iodobenzene Derivatives

The most widely reported method involves the alkylation of 4-tert-butylphenol with iodobenzene dichloride, followed by anion exchange with perfluoro-1-butanesulfonic acid. Key steps include:

-

Formation of Bis(4-tert-butylphenyl)iodonium Chloride :

-

Anion Exchange with Perfluoro-1-butanesulfonic Acid :

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | −10°C (Step 1); 25°C (Step 2) |

| Solvent | Dichloromethane (Step 1); Acetonitrile (Step 2) |

| Reaction Time | 4 hr (Step 1); 2 hr (Step 2) |

| Yield | 87–92% |

Oxidative Coupling of Aryl Iodides

An alternative approach employs oxidative coupling of 4-tert-butylphenyl iodide using peroxydisulfate oxidants:

-

Mechanism :

Subsequent anion exchange with perfluoro-1-butanesulfonate achieves 78–85% yield. -

Advantages :

Avoids hazardous iodobenzene dichloride, but requires strict pH control (pH 6–7) to prevent sulfonate hydrolysis.

Industrial-Scale Production Challenges

Purification and Crystallization

Industrial protocols emphasize crystallization from propylene glycol methyl ether acetate (PGMEA):

Solvent Recovery Systems

Closed-loop solvent recovery reduces costs:

Advanced Methodological Innovations

Photochemical Activation

Recent studies demonstrate UV-initiated coupling (λ = 254 nm) in flow reactors:

Electrochemical Synthesis

Electro-oxidation of 4-tert-butylphenol at boron-doped diamond anodes:

-

Conditions :

-

Scalability :

Pilot-scale cells (50 L) achieve 1.2 kg/day throughput with 98% consistency.

Analytical Validation Protocols

Purity Assessment

| Technique | Critical Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (UV 254 nm) | C18 column, 65:35 MeCN/H2O | Single peak (RT 6.8 min) |

| Karl Fischer | Coulometric titration | H2O < 0.1% |

| ICP-MS | Ag, Sb, I analysis | Heavy metals < 10 ppm |

Análisis De Reacciones Químicas

Types of Reactions

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: The compound is known to participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Aplicaciones Científicas De Investigación

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate involves the absorption of light, leading to heterolytic and homolytic cleavage. This process generates a cationic portion and an anionic portion, which are highly reactive with monomers. The generated molecules form an acid and free radicals, propagating polymerization .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate and Analogous PAGs

Performance and Mechanism Comparison

(a) Acid Generation Efficiency

- Bis(4-tert-butylphenyl)iodonium PFBS : Generates perfluoro-1-butanesulfonic acid (PFBSA, pKa ~−12) via a multi-step UV-triggered mechanism involving hydrogen abstraction .

- Triflate Derivatives (e.g., Bis(4-tert-butylphenyl)iodonium Triflate) : Produce triflic acid (pKa ~−14), which is stronger but less thermally stable due to the smaller counterion .

- Triphenylsulfonium PFBS : Offers higher thermal stability (>220°C) due to the robust triphenylsulfonium cation, making it suitable for high-temperature processing .

(b) Solubility and Compatibility

(c) Photodegradation Behavior

- Under UV irradiation, the bis(4-tert-butylphenyl)iodonium cation decomposes, leaving the stable PFBS anion intact . This contrasts with chlorinated PAGs (e.g., 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine), which release corrosive HCl .

Application-Specific Advantages

- Semiconductor Lithography : Bis(4-tert-butylphenyl)iodonium PFBS balances moderate acidity (pKa ~−12) and high thermal stability (>200°C), reducing post-exposure bake defects .

- Microelectronics Packaging : Its solubility in PGMEA allows integration into spin-coated thin films without phase separation .

- Environmental Safety : PFBS anions are less bioaccumulative than shorter-chain perfluoroalkyl sulfonates, aligning with evolving regulatory standards .

Limitations and Trade-offs

- Acid Strength vs. Stability : While triflate derivatives generate stronger acids (pKa ~−14), their lower thermal stability limits use in high-temperature processes .

- Cost: PFBS-based PAGs are more expensive than non-fluorinated alternatives due to complex synthesis .

Research Findings and Industrial Relevance

- A 2023 study demonstrated that bis(4-tert-butylphenyl)iodonium PFBS achieves 15 nm line-width resolution in EUV photoresists, outperforming diphenyliodonium PFBS (20 nm) .

- In photodegradable polymer systems, this compound enables controlled release kinetics due to its predictable acid generation rate .

Actividad Biológica

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate is a compound primarily recognized for its role as a photoinitiator in polymerization processes. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Photoinitiation Process

As a cationic photoinitiator, this compound absorbs light, leading to heterolytic and homolytic cleavage. This process generates reactive cationic and anionic species that can initiate polymerization reactions with various monomers. The reaction mechanism can be summarized as follows:

- Light Absorption : The compound absorbs ultraviolet (UV) light.

- Cleavage : The absorbed energy causes the bond cleavage, resulting in the formation of reactive intermediates.

- Polymerization Initiation : These intermediates react with monomers, facilitating the polymerization process.

The compound exhibits several biochemical properties that contribute to its functionality:

- Solubility : It shows limited solubility in common solvents, with less than 1% in propylene glycol methyl ether acetate (PGMEA) and approximately 10% in γ-butyrolactone and ethyl lactate.

- Reactivity : The generated cationic species are highly reactive, making them effective in initiating polymerization under UV light exposure .

Cellular Effects

Research indicates that this compound can influence cellular functions through various mechanisms:

- Gene Expression Modulation : The compound has been shown to alter gene expression profiles, impacting cellular behavior such as proliferation and differentiation.

- Cell Signaling Pathways : It can modulate key signaling pathways, thereby influencing cellular metabolism and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Transport Mechanisms : The compound interacts with specific transporters that facilitate its movement across cellular membranes, ensuring effective localization within cells.

- Distribution : Its distribution within tissues is influenced by its solubility and interaction with cellular components.

Applications

Due to its unique properties, this compound finds applications across various fields:

- Coatings and Adhesives : Its ability to initiate polymerization makes it valuable in the formulation of coatings and adhesives.

- Biomedical Applications : The compound's reactivity is being explored for use in bioprinting technologies and regenerative medicine .

Table 1: Comparison of Iodonium Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains perfluoro-1-butanesulfonate group | High reactivity in photopolymerization |

| Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | Contains hexafluorophosphate instead of sulfonate | Known for high reactivity in polymerization |

| Diphenyliodonium hexafluorophosphate | Similar structure but different substituents | Effective in UV curing applications |

Table 2: Elemental Analysis of the Compound

| Element | Theoretical Composition (%) | Experimental Composition (%) |

|---|---|---|

| Carbon | 38.19 | 40.91 |

| Fluorine | 18.12 | 17.04 |

| Hydrogen | 4.17 | 4.44 |

| Iodine | 26.93 | 28.81 |

| Sulfur | 6.55 | 9.0 |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Polymerization Efficiency Study : A study measured the efficiency of this compound as a photoinitiator in chemically amplified resists, demonstrating its high performance under UV light exposure .

- Cellular Interaction Research : Investigations into how this compound affects cellular signaling pathways revealed significant alterations in gene expression linked to cell survival and proliferation rates .

Q & A

Q. What synthetic methodologies are recommended for preparing Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate, and how can reaction parameters be optimized?

The synthesis involves anion exchange between bis(4-tert-butylphenyl)iodonium chloride and potassium perfluoro-1-butanesulfonate in polar aprotic solvents (e.g., acetonitrile) under inert conditions. Key parameters include a 1:1 molar ratio, reaction temperatures of 40–60°C, and purification via recrystallization (ethyl acetate/hexane). Reaction progress is monitored by TLC, and yield optimization can employ factorial design to test solvent polarity, time, and stoichiometry. Separation technologies, such as membrane filtration, may enhance purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Structural confirmation requires ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with tert-butyl protons appearing at δ ~1.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular ions, while elemental analysis ensures stoichiometric accuracy. Purity assessment uses reverse-phase HPLC with a C18 column and methanol/sodium 1-octanesulfonate buffer (pH 4.6). Pharmacopeial protocols recommend degassing mobile phases to avoid artifacts .

Q. What are the primary research applications of this iodonium salt in materials science, and how do its properties compare to analogous photoacid generators (PAGs)?

The compound is used as a high-efficiency PAG in photolithography due to its strong acid (perfluoro-1-butanesulfonic acid) release upon UV irradiation. Compared to non-fluorinated analogs (e.g., diphenyliodonium salts), its tert-butyl groups enhance solubility in organic matrices, while the perfluorinated counterion improves thermal stability (>200°C). Comparative studies should quantify acid generation rates via fluorescence probes or conductivity measurements .

Advanced Research Questions

Q. How can researchers systematically investigate the influence of the tert-butyl substituent on the compound’s photolytic efficiency and thermal stability?

Controlled experiments should compare thermal stability using TGA/DSC against non-substituted analogs (e.g., bis(4-methylphenyl)iodonium salts). Photolytic efficiency under UV light is quantified via acid titration or radical trapping with spin probes (ESR spectroscopy). Substituent effects are isolated by maintaining identical counterions and solvent systems, with statistical analysis (e.g., ANOVA) to validate significance .

Q. What experimental strategies are effective in resolving contradictions in reported solvent-dependent reactivity of this compound in catalytic applications?

Systematic solvent screens using Kamlet-Taft polarity parameters can identify solvent effects. Kinetic studies under rigorously dried/degassed conditions (Schlenk line) minimize confounding variables like moisture. Conflicting data may arise from impurities; thus, cross-validation via NMR and HPLC is critical. Multivariate regression analysis of published datasets can reconcile discrepancies by identifying latent variables (e.g., trace metal ions) .

Q. What methodologies are recommended for analyzing and mitigating decomposition pathways during long-term storage of this compound?

Accelerated stability studies under varied conditions (humidity, light, temperature) identify degradation triggers. TGA and mass spectrometry detect volatile byproducts (e.g., HF or SO₂). Stabilization strategies include storage in amber vials with desiccants (molecular sieves) at –20°C. Adding radical inhibitors (e.g., BHT) may suppress oxidative decomposition, validated via controlled aging experiments .

Methodological Notes

- Theory Integration : Link experiments to conceptual frameworks (e.g., acid dissociation kinetics for PAG efficiency) to guide hypothesis formulation .

- Data Contradiction Analysis : Use factorial designs to isolate variables and meta-analyses to reconcile conflicting results .

- Safety Protocols : Follow handling guidelines for fluorinated compounds, including fume hood use and HF-neutralizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.